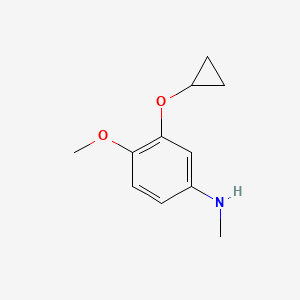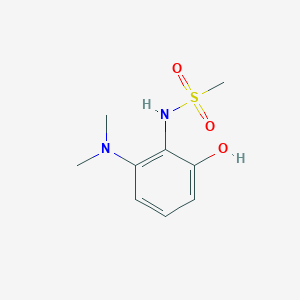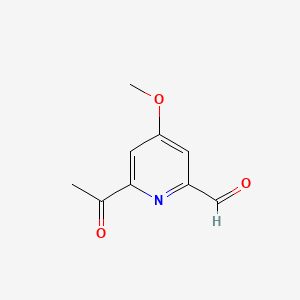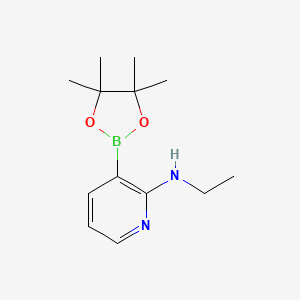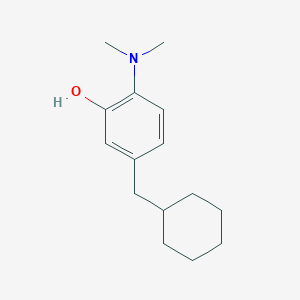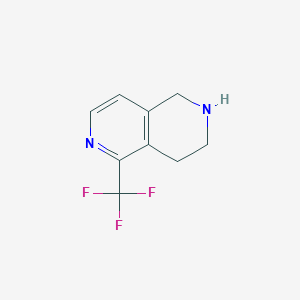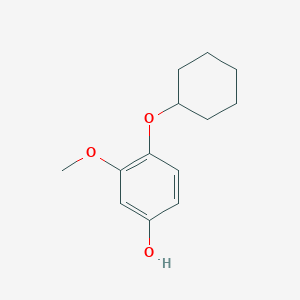
4-(Cyclohexyloxy)-3-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexyloxy)-3-methoxyphenol is an organic compound characterized by a phenolic structure substituted with a cyclohexyloxy group at the 4-position and a methoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclohexanol, and methanol as the primary starting materials.
Etherification: The phenol undergoes etherification with cyclohexanol in the presence of an acid catalyst, such as sulfuric acid, to form 4-(Cyclohexyloxy)phenol.
Methylation: The 4-(Cyclohexyloxy)phenol is then methylated using methanol and a methylating agent like dimethyl sulfate or methyl iodide to introduce the methoxy group at the 3-position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions: 4-(Cyclohexyloxy)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The methoxy and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
科学的研究の応用
4-(Cyclohexyloxy)-3-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Cyclohexyloxy)-3-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic structure allows it to donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Antimicrobial Action: The compound can disrupt microbial cell membranes, leading to antimicrobial activity.
類似化合物との比較
4-Methoxyphenol: Lacks the cyclohexyloxy group, making it less hydrophobic.
4-(Cyclohexyloxy)phenol: Lacks the methoxy group, affecting its reactivity and solubility.
3-Methoxyphenol: Lacks the cyclohexyloxy group, altering its chemical properties.
Uniqueness: 4-(Cyclohexyloxy)-3-methoxyphenol is unique due to the presence of both cyclohexyloxy and methoxy groups, which confer distinct chemical properties, such as increased hydrophobicity and altered reactivity. These properties make it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
4-cyclohexyloxy-3-methoxyphenol |
InChI |
InChI=1S/C13H18O3/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChIキー |
BCLIDUBKZSDPPJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)O)OC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



